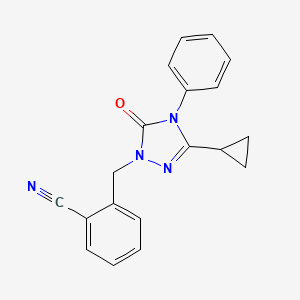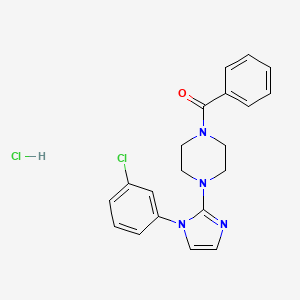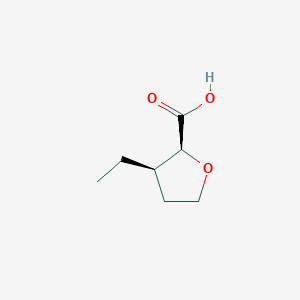![molecular formula C15H22N4O5S B2525240 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea CAS No. 1207043-45-5](/img/structure/B2525240.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea, also known as BMT-047, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
科学的研究の応用
Drug Metabolism and Pharmacokinetics
Research involving similar sulfonyl piperazine derivatives focuses on understanding their metabolism within the human body. For instance, the metabolism of novel antidepressants has been extensively studied to identify the enzymes responsible for their metabolic pathways. These studies are crucial for developing medications with optimized pharmacokinetic profiles, ensuring effective and safe drug therapies. The metabolic pathways often involve oxidation reactions catalyzed by cytochrome P450 enzymes, highlighting the significance of these enzymes in drug metabolism (Hvenegaard et al., 2012).
Environmental Impact and Soil Degradation
Compounds with sulfonylurea structures have been evaluated for their environmental impact, particularly their degradation in soil and potential side effects on microbial activities. These studies are pertinent for assessing the ecological safety of chemicals used in agricultural practices, such as herbicides. Understanding the degradation kinetics and impact on soil respiration provides insights into the ecological footprint of these compounds and informs regulatory and safety evaluations (Dinelli et al., 1998).
Synthesis and Design of Hypoglycemic Agents
The design and synthesis of new sulfonylurea derivatives aim at discovering hypoglycemic agents, showcasing the therapeutic potential of these compounds in managing diabetes. Through structure-based drug designing and synthesis, researchers develop compounds that are then evaluated for their in vivo hypoglycemic activity. This approach not only enriches the drug discovery process but also contributes to the development of more effective and safer diabetes treatments (Panchal et al., 2017).
Acetylcholinesterase Inhibitors for Neurodegenerative Diseases
Compounds featuring piperazine and urea functional groups are investigated for their potential as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's. By optimizing the spacer length and testing compounds for inhibitory activity, researchers aim to develop new therapeutic agents that can mitigate the symptoms of neurodegenerative disorders, offering hope for patients suffering from these conditions (Vidaluc et al., 1995).
Advanced Synthesis Techniques for Drug Intermediates
Exploring novel synthesis techniques for creating drug intermediates, such as those involved in the production of anti-hypertensive drugs, is another area of application. These studies focus on improving the efficiency and yield of synthesis processes for key intermediates, demonstrating the importance of chemical synthesis in pharmaceutical manufacturing (Ramesh et al., 2006).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c1-25(21,22)19-8-6-18(7-9-19)5-4-16-15(20)17-12-2-3-13-14(10-12)24-11-23-13/h2-3,10H,4-9,11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZHHBOUTIJQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2525162.png)


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2525169.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2525170.png)
![N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide](/img/structure/B2525171.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2525173.png)



